molecular formula C5H8O11P2-4 B1259656 D-xylulose 1,5-bisphosphate

D-xylulose 1,5-bisphosphate

Cat. No. B1259656
M. Wt: 306.06 g/mol
InChI Key: YAHZABJORDUQGO-WUJLRWPWSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

D-xylulose 1,5-bisphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-xylulose 1,5-bisphosphate;  major microspecies at pH 7.3. It is a conjugate base of a D-xylulose 1,5-bisphosphate.

Scientific Research Applications

Inhibition of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase

D-xylulose 1,5-bisphosphate is a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), an enzyme crucial in the photosynthetic process. Research shows that D-xylulose 1,5-bisphosphate inhibits Rubisco by binding at its active site, affecting both carboxylase and oxygenase activities (McCurry & Tolbert, 1977).

Interaction with Ribulose 1,5-Bisphosphate Carboxylase

Studies have identified that D-xylulose 1,5-bisphosphate is synthesized from ribulose 1,5-bisphosphate by Rubisco, especially at pH levels below 8.0. It binds tightly to the decarbamylated sites of Rubisco, impacting its enzymatic activity (Zhu & Jensen, 1991).

Structural Basis for Enzyme Inhibition

Research on the structural interactions of D-xylulose 1,5-bisphosphate with Rubisco, using x-ray crystallography, reveals the mechanisms of enzyme inhibition. These studies show that the inhibitors induce structural changes in Rubisco, leading to the release of activator molecules from the active site (Taylor, Fothergill, & Andersson, 1996).

Effects on Ribulose 1,5-bisphosphate Degradation

D-xylulose 1,5-bisphosphate arises from the non-enzymic epimerization of ribulose 1,5-bisphosphate and acts as an inhibitor, simulating substrate inhibition of Rubisco. This finding underscores the importance of substrate stability in enzymatic reactions (Paech, Pierce, McCurry, & Tolbert, 1978).

Role in Rubisco's Effector-Induced Inactivation

Studies have shown that D-xylulose 1,5-bisphosphate can form a binary complex with Rubisco, leading to the closure of critical loops of the protein without essential cofactors at the active site. This contributes to the complete inhibition of catalysis in certain species (Newman & Gutteridge, 1994).

properties

Product Name

D-xylulose 1,5-bisphosphate

Molecular Formula

C5H8O11P2-4

Molecular Weight

306.06 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5+/m1/s1

InChI Key

YAHZABJORDUQGO-WUJLRWPWSA-J

Isomeric SMILES

C([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-xylulose 1,5-bisphosphate
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D-xylulose 1,5-bisphosphate

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